molecular formula C9H8N2O B008948 4-Aminoquinoline-2-one CAS No. 110216-87-0

4-Aminoquinoline-2-one

Cat. No. B008948
CAS RN: 110216-87-0
M. Wt: 160.17 g/mol
InChI Key: UGZHBEHGSJQMGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminoquinoline-2-one is a chemical compound with the molecular formula C9H8N2O . It is a type of 4-aminoquinoline, a class of compounds known for their versatile pharmacological properties .


Synthesis Analysis

A series of novel 4-aminoquinoline analogues were synthesized via a robust synthetic route. This involved an in situ tert-butoxycarbonyl (Boc) deprotection–methylation cascade, resulting in the corresponding N-methylated secondary amine . An efficient microwave-assisted strategy was used for the fusion of N-methylated secondary amine with 4-chloroquinoline nucleus .


Molecular Structure Analysis

The molecular structure of 4-Aminoquinoline-2-one consists of a quinoline core with an amino group at the 4th position and a ketone group at the 2nd position . The dominant descriptors in the molecular structure suggest that chemical features enabling accumulation in the food vacuole of the parasite are key determinants of activity against both strains .


Physical And Chemical Properties Analysis

4-Aminoquinoline-2-one has a molecular weight of 160.17 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2. Its exact mass and monoisotopic mass are 160.063662883 g/mol. It has a topological polar surface area of 55.1 Ų .

Scientific Research Applications

Malaria Treatment

4-Aminoquinolines, such as Chloroquine (CQ) and Amodiaquine (AQ), have been considered the most important drugs for the control and eradication of malaria for several decades . Their success has been based on excellent clinical efficacy, limited host toxicity, ease of use, and simple, cost-effective synthesis .

Resistance to Chloroquine

The value of Chloroquine, once the drug of choice in the fight against Plasmodium falciparum, has seriously diminished due to the emergence of widespread parasite resistance . However, Amodiaquine remains effective against chloroquine-resistant parasites .

Development of New Antimalarial Drugs

In search of new compounds able to retain the antimalarial activity of Amodiaquine while circumventing quinone-imine metabolite toxicity, scientists have synthesized five 4-aminoquinolines . These new compounds displayed high in vitro potency, markedly superior to Chloroquine and comparable to Amodiaquine, against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum .

Development of Short-Chain Chloroquine Analogues

Recent medicinal chemistry campaigns have resulted in the development of short-chain chloroquine analogues (AQ-13), organometallic antimalarials (ferroquine), and the “fusion” antimalarial trioxaquine (SAR116242) .

Development of Metabolically Stable Amodiaquine Analogues

Projects to reduce the toxicity of Amodiaquine have resulted in the development of metabolically stable Amodiaquine analogues (isoquine/ N - tert -butyl isoquine) .

Continued Development of Older 4-Aminoquinolines

Older 4-aminoquinolines such as piperaquine and the related aza-acridine derivative pyronaridine continue to be developed .

Mechanism of Action

Safety and Hazards

The safety data sheet for 4-Aminoquinoline-2-one indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The aminoquinoline core exhibits versatile pharmacological properties, particularly in the area of anticancer activity. Future research is focused on the potential of the 4-aminoquinoline scaffold in the development of anticancer agents by targeting the HIF-1α signaling pathway . Additionally, the 4-aminoquinoline compounds have shown significant antimalarial activities, suggesting their potential use in the discovery of new antimalarial agents against drug-resistant malaria .

properties

IUPAC Name

4-amino-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZHBEHGSJQMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332689
Record name 4-AMINOQUINOLINE-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110216-87-0
Record name 4-AMINOQUINOLINE-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1,2-dihydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

LiHMDS (3-4 eq) was added to the benzimidazole acetate (1.0 eq) in THF (at a constant temperature ranging from −78° C. to 0° C). After 20 minutes, a solution of the 2-aminobenzonitrile (1.1 eq) in THF was then added. The resulting mixture was allowed to warm to room temperature, stirred for 1-3 hours and was then heated to approx. 40° C. −65° C. (1 hour to 12 hours). The mixture was cooled to 0° C. and quenched with NH4Cl (aq, saturated). The aqueous phase was extracted with CH2Cl2 or EtOAc, and the organic extracts were collected, dried (Na2SO4), and filtered. Evaporation of the solvent under reduced pressure and purification of the residue by silica gel chromatography or HPLC provided the 4-amino quinolinone products.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzimidazole acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

LiHMDS (3-4 eq) was added to the benzimidazole acetate (1.0 eq) in THF (at a constant temperature ranging from −78° C. to 0C). After 20 minutes, a solution of the 2-aminobenzonitrile (1.1 eq) in THF was then added. The resulting mixture was allowed to warm to room temperature, stirred for 1-3 hours and was then heated to approx. 40° C.-65° C. (1 hour to 12 hours). The mixture was cooled to 0° C. and quenched with NH4Cl (aq, saturated). The aqueous phase was extracted with CH2Cl2 or EtOAc, and the organic extracts were collected, dried (Na2SO4), and filtered. Evaporation of the solvent under reduced pressure and purification of the residue by silica gel chromatography or HPLC provided the 4-amino quinolinone products.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzimidazole acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Aminoquinoline-2-one
Reactant of Route 2
Reactant of Route 2
4-Aminoquinoline-2-one
Reactant of Route 3
Reactant of Route 3
4-Aminoquinoline-2-one
Reactant of Route 4
4-Aminoquinoline-2-one
Reactant of Route 5
4-Aminoquinoline-2-one
Reactant of Route 6
4-Aminoquinoline-2-one

Q & A

Q1: What are the advantages of using choline hydroxide (ChOH) in the synthesis of 4-aminoquinoline-2-ones?

A1: Traditional methods for synthesizing 4-aminoquinoline-2-ones often rely on harsh reaction conditions and toxic reagents, leading to environmental concerns. This research [] highlights the use of choline hydroxide (ChOH) as a greener alternative. * Biodegradability & Recyclability: ChOH is a biodegradable and recyclable catalyst, minimizing waste and environmental impact. []* Efficiency: The reaction proceeds rapidly and efficiently, leading to high yields of the desired 4-aminoquinoline-2-one product. []* Simplicity: The process involves a straightforward workup, making it a practical and user-friendly approach in laboratory settings. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.